7-Bromo-3-chloro-1,6-naphthyridine
Description
Overview of Naphthyridine Isomers and Their Chemical Significance
Naphthyridines are bicyclic heterocyclic compounds, structurally analogous to naphthalene, but with two carbon atoms in the aromatic rings replaced by nitrogen atoms. These are a class of diazanaphthalenes where each ring contains one nitrogen atom. bldpharm.com There are six distinct isomers of naphthyridine, defined by the relative positions of the two nitrogen atoms: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). bldpharm.com
The unique electronic properties and the ability of the nitrogen atoms to act as hydrogen bond acceptors bestow upon the naphthyridine core a "privileged structure" status in medicinal chemistry. clockss.org These scaffolds are present in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. rsc.org The 1,8-naphthyridine (B1210474) core, for instance, is famously found in antibacterial agents like nalidixic acid. google.com The diverse biological activities associated with these isomers underscore their chemical significance and drive ongoing research into their synthesis and functionalization. rsc.orgnih.gov
The Role of the 1,6-Naphthyridine (B1220473) Core in Contemporary Chemical Research
While perhaps not as extensively studied as the 1,8- or 1,5-isomers, the 1,6-naphthyridine framework is an area of growing interest in contemporary chemical research. bldpharm.com Derivatives of this core have been investigated for their potential in medicinal, electronic, and catalytic applications. bldpharm.com A notable subfamily, 1,6-naphthyridin-2(1H)-ones, has proven to be a particularly fruitful scaffold for drug discovery. nih.gov For example, derivatives of 1,6-naphthyridine-2-one have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in cancer therapy. mdpi.com The ability of the 1,6-naphthyridine system to serve as a versatile template for introducing diverse substituents allows chemists to fine-tune the steric and electronic properties of molecules to achieve desired biological activities, particularly as kinase inhibitors. nih.govacs.org
Contextualizing Halogenated Naphthyridines within Synthetic Heterocyclic Chemistry
Halogenated heterocyclic compounds are indispensable tools in synthetic organic chemistry. sigmaaldrich.com The introduction of halogen atoms, such as chlorine and bromine, onto the naphthyridine core provides reactive handles for further chemical modification. These halogens can be readily displaced through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr) reactions. rsc.orgnih.gov This reactivity allows for the construction of large libraries of substituted naphthyridine derivatives for screening in drug discovery and materials science. rsc.orgnih.gov The differential reactivity of various halogens (e.g., iodine vs. bromine vs. chlorine) can also be exploited to achieve regioselective functionalization, adding a layer of precision to the synthetic process. Therefore, halogenated naphthyridines like 7-Bromo-3-chloro-1,6-naphthyridine are highly valued as versatile building blocks for the synthesis of more complex molecular architectures. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4BrClN2 |
|---|---|
Molecular Weight |
243.49 g/mol |
IUPAC Name |
7-bromo-3-chloro-1,6-naphthyridine |
InChI |
InChI=1S/C8H4BrClN2/c9-8-2-7-5(3-12-8)1-6(10)4-11-7/h1-4H |
InChI Key |
BAEAORSJQXWOLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC(=CC2=NC=C1Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromo 3 Chloro 1,6 Naphthyridine and Analogous Systems
Established Synthetic Routes to Substituted 1,6-Naphthyridines
The construction of the 1,6-naphthyridine (B1220473) core can be achieved through various synthetic transformations, primarily involving the formation of one of the pyridine (B92270) rings onto a pre-existing pyridine moiety. Classical cyclization reactions and modern multicomponent strategies are among the most utilized approaches.
Cyclization Reactions in Naphthyridine Synthesis
Cyclization reactions represent a cornerstone in the synthesis of naphthyridine frameworks. These methods typically involve the formation of a new six-membered nitrogen-containing ring fused to a pyridine precursor.
The Friedländer annulation is a powerful and widely used method for the synthesis of quinolines and their aza-analogs, including 1,6-naphthyridines. researchgate.netwikipedia.orgresearchgate.net This reaction involves the condensation of a 2-amino-pyridine-3-carbaldehyde or a related ketone with a compound containing a reactive α-methylene group, such as a ketone or ester. researchgate.netwikipedia.orgresearchgate.net The reaction is typically catalyzed by either a base or an acid.
The general mechanism proceeds through an initial aldol-type condensation followed by cyclization and subsequent dehydration to afford the aromatic naphthyridine ring system. wikipedia.orgresearchgate.net A variety of catalysts, including trifluoroacetic acid, toluenesulfonic acid, iodine, and various Lewis acids, have been employed to promote this transformation. wikipedia.org Recent advancements have focused on developing milder and more environmentally friendly conditions, such as the use of ionic liquids as catalysts in aqueous media. nih.govacs.org
For the synthesis of substituted 1,6-naphthyridines, a suitably substituted 4-aminonicotinaldehyde (B1271976) or a 4-aminonicotinic acid derivative can serve as the key starting material. The choice of the carbonyl component dictates the substitution pattern on the newly formed ring. For instance, the reaction of 4-amino-3-formylpyridine with phosphoryl-containing ketones has been successfully employed to synthesize 2-(phosphoryl)alkyl-substituted 1,6-naphthyridines. researchgate.net
Table 1: Examples of Friedländer Synthesis of 1,6-Naphthyridine Derivatives
| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product | Reference |
| 4-Amino-3-formylpyridine | Phosphorus-containing ketones | Pyrrolidine, H2SO4, ethanol, reflux | 2-(Phosphoryl)alkyl-substituted 1,6-naphthyridines | researchgate.net |
| 2-Aminonicotinaldehyde | Acetone | Choline hydroxide (B78521) (ChOH), H2O, 50°C | 2-Methyl-1,8-naphthyridine | nih.gov |
| 2-Aminonicotinaldehyde | Various active methylene (B1212753) carbonyl compounds | Choline hydroxide (ChOH), H2O | Substituted 1,8-naphthyridines | acs.org |
The Skraup synthesis is a classic method for preparing quinolines, and its application has been extended to the synthesis of naphthyridines. acs.org This reaction involves heating an aminopyridine with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. acs.org While initially considered inapplicable to 4-aminopyridine (B3432731), modifications to the Skraup reaction have enabled the synthesis of 1,6-naphthyridine, albeit sometimes in modest yields. acs.orgrsc.org
One successful modification involves the use of 4-aminopyridine-N-oxide as the starting material, which upon reaction, yields 1,6-naphthyridine-N-oxide. Subsequent reduction of the N-oxide furnishes the desired 1,6-naphthyridine. acs.org Another significant improvement was the use of a "sulfo-mix" (a mixture of nitrobenzenesulfonic acids in sulfuric acid) as the oxidizing agent, which provided the parent 1,6-naphthyridine from 4-aminopyridine in a respectable 40% yield in a one-step process. rsc.org
Table 2: Skraup Synthesis of 1,6-Naphthyridine
| Starting Material | Reagents | Key Feature | Product | Reference |
| 4-Aminopyridine-N-oxide | Glycerol, oxidizing agent, H2SO4 | N-oxide intermediate | 1,6-Naphthyridine | acs.org |
| 4-Aminopyridine | Glycerol, "sulfo-mix", H2O | One-step synthesis | 1,6-Naphthyridine | rsc.org |
Multicomponent Reaction Strategies for 1,6-Naphthyridine Derivatives
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. ekb.egresearchgate.netrsc.org
Several MCRs have been developed for the synthesis of highly substituted 1,6-naphthyridine derivatives. ekb.egresearchgate.netrsc.org For instance, a one-pot, three-component condensation of salicylaldehyde (B1680747) derivatives, a malononitrile (B47326) dimer, and active methylene compounds in polyethylene (B3416737) glycol (PEG-400) as a green solvent has been reported to produce novel chromeno ekb.egrsc.orgnaphthyridine derivatives in good yields. rsc.org Another example involves the reaction of benzaldehyde (B42025) derivatives, two equivalents of malononitrile, and 4-aminocumarin in an aqueous solution at room temperature, catalyzed by a recyclable SiO2/Fe3O4@MWCNTs catalyst, to afford substituted 1,6-naphthyridine derivatives. researchgate.net
Furthermore, the diastereoselective synthesis of pyrano and furano naphthyridine derivatives has been achieved through a camphor (B46023) sulfonic acid (CSA) catalyzed multicomponent coupling reaction of 4-aminopyridine and cyclic enol ethers. ekb.egresearchgate.net This reaction demonstrates the versatility of MCRs in controlling stereochemistry.
Electrocyclic Ring Closure Methodologies
Electrocyclic reactions, a class of pericyclic reactions, involve the intramolecular formation of a sigma bond between the termini of a conjugated pi system, leading to a cyclic product. libretexts.orgwikipedia.orglibretexts.org These reactions are stereospecific and can be initiated either thermally or photochemically. wikipedia.orglibretexts.org
The 6π-electrocyclization of aza-hexatrienes is a relevant strategy for the synthesis of dihydropyridine (B1217469) rings, which can be subsequently oxidized to the corresponding pyridines. nih.gov A metal-free cascade aza-Wittig/6π-electrocyclization process has been developed for the synthesis of substituted 1,6-dihydropyridines. nih.gov This method involves the in-situ generation of an aza-hexatriene, which then undergoes a thermal 6π disrotatory electrocyclization to form the dihydropyridine ring. nih.gov While this approach primarily yields dihydropyridines, it represents a potential pathway to 1,6-naphthyridines upon subsequent aromatization.
Targeted Halogenation Strategies for Naphthyridine Scaffolds
The introduction of halogen atoms, such as bromine and chlorine, onto the naphthyridine scaffold is a common strategy in medicinal chemistry to modulate the electronic properties, lipophilicity, and metabolic stability of a molecule. Direct halogenation of the pre-formed naphthyridine ring system or the use of halogenated precursors are the two main approaches.
Information specifically detailing the synthesis of 7-Bromo-3-chloro-1,6-naphthyridine is limited in the provided search results. However, general principles of halogenation of aromatic and heteroaromatic systems can be applied. The regioselectivity of halogenation on the 1,6-naphthyridine core will be influenced by the electronic nature of the existing substituents and the reaction conditions.
For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the drug Lenacapavir, was achieved from 2,6-dichlorobenzonitrile (B3417380) via a regioselective bromination followed by heterocycle formation. chemrxiv.org A similar strategy could be envisioned for this compound, potentially starting from a pre-chlorinated 1,6-naphthyridine precursor followed by selective bromination, or vice-versa. The synthesis of 6-bromo-3-chloroindole was accomplished by direct chlorination of 6-bromoindole. clockss.org
The selective halogenation of anilines using copper halides in ionic liquids has been reported to be a mild and efficient method for para-chlorination and bromination. beilstein-journals.org Such methods could potentially be adapted for the selective halogenation of aminonaphthyridines. The relative reactivity and selectivity of chlorination versus bromination are important considerations; bromination is often more selective than chlorination in free-radical reactions. youtube.comyoutube.commasterorganicchemistry.com
The synthesis of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] ekb.egrsc.orgnaphthyridines has been reported, demonstrating the introduction of a chlorine atom onto a related fused naphthyridine system. mdpi.comnih.govrudn.runih.gov
Bromination and Chlorination Precursor Routes
The construction of a dihalogenated 1,6-naphthyridine, such as this compound, can be envisioned through precursor routes where the halogen atoms are incorporated into the initial building blocks. A common strategy for forming the 1,6-naphthyridine skeleton involves the cyclization of a 4-aminopyridine derivative. nih.gov For the target molecule, a plausible precursor could be a 4-amino-3-chloropyridine (B195901) which is then subjected to a cyclization reaction, such as the Skraup reaction or a related condensation, to form the second pyridine ring.
Subsequent halogenation would then be required to introduce the bromine atom. For instance, the synthesis of 3-aryl-7-halo-1,6-naphthyridin-2-amines has been reported starting from 3-aryl-1,6-naphthyridine-2,7-diamines via diazotization, demonstrating a method for introducing a halogen at the 7-position. rsc.org This suggests that a precursor strategy could involve building a 3-chloro-1,6-naphthyridine (B3257333) core, which is then subjected to bromination.
Regioselective Introduction of Halogens
The regioselective introduction of halogens onto the 1,6-naphthyridine ring system is a critical step in the synthesis of specifically substituted analogs. The electronic nature of the pyridine rings governs the positions susceptible to electrophilic or nucleophilic attack. General principles of halogenating heteroaromatic compounds, such as using N-halosuccinimides (NBS for bromination, NCS for chlorination), are applicable. mdpi.com
The precise conditions, including the choice of solvent and catalyst, can influence the regioselectivity of the halogenation. mdpi.com For a pre-formed 1,6-naphthyridine core, direct halogenation would likely occur at positions dictated by the directing effects of the nitrogen atoms and any existing substituents. The synthesis of other substituted naphthyridines, such as benzo[c]pyrazolo nih.govnih.govnaphthyridines, has highlighted methods for achieving regioselectivity in multi-component reactions. nih.govrsc.org While not directly applicable to the simpler dihalo-1,6-naphthyridine, these studies underscore the importance of controlling reaction pathways to achieve specific substitution patterns.
A hypothetical route to 3-Bromo-7-chloro-1,6-naphthyridine could involve the initial synthesis of a 1,6-naphthyridin-7-one intermediate. The keto group could then be converted to a chloro substituent using a chlorinating agent like phosphorus oxychloride. Subsequent regioselective bromination at the 3-position would yield the final product. The feasibility of such a route would depend on the relative reactivity of the different positions on the chlorinated naphthyridine intermediate.
Advanced Synthetic Protocols for Derivatization
The halogen atoms on the this compound scaffold serve as versatile anchor points for introducing further molecular complexity. Advanced synthetic methods, such as copper-catalyzed reactions, provide powerful tools for this purpose.
Copper-Catalyzed Cycloaddition Reactions (e.g., [4+2] Cycloadditions)
While specific examples involving this compound are not documented in the reviewed literature, copper-catalyzed cycloaddition reactions are a well-established method for forming cyclic structures. These reactions can be used to build additional rings onto the naphthyridine core. For instance, copper catalysts are known to mediate annulation reactions, such as the synthesis of 2,5-dihydropyrroles from propargyl amines and diazo esters. rsc.org Analogously, a suitably functionalized 1,6-naphthyridine could potentially undergo copper-catalyzed intramolecular or intermolecular cycloadditions to generate more complex, fused heterocyclic systems. The presence of halogens offers a handle for introducing the necessary functional groups for such transformations via cross-coupling reactions.
Oxidative Cyclization Methods
Oxidative cyclization represents another powerful strategy for elaborating the 1,6-naphthyridine framework. These reactions typically involve the formation of a new ring through an oxidation process. For example, diols derived from 1,5-dienes can undergo oxidative cyclization to form tetrahydrofurans. nih.gov Similarly, the oxidative cyclization of 1,6-dienes has been shown to produce substituted tetrahydropyrans with high diastereoselectivity. nih.gov In the context of this compound, the halogen atoms could be replaced with alkenyl or other suitable groups via transition-metal-catalyzed cross-coupling reactions. These new substituents could then be subjected to oxidative cyclization conditions to build novel fused ring systems. Protocols using reagents like Selectfluor and NaBr for the oxidative cyclization of diols offer operationally simple and broadly applicable methods. chemrxiv.org
Cu alkyne-azide cycloaddition (CuAAC) Click Chemistry Applications
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,2,3-triazoles. organic-chemistry.orgnih.gov This reaction is highly tolerant of various functional groups and is widely used in bioconjugation and materials science. nih.govrsc.org The halogen atoms of this compound are ideal for introducing either an azide (B81097) or a terminal alkyne group through nucleophilic substitution or, more commonly, through palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling to install an alkyne).
Once functionalized with an azide or alkyne, the 1,6-naphthyridine derivative can be readily conjugated with a wide array of molecules, including biomolecules, polymers, or fluorescent probes, that bear the complementary functional group. nih.gov The CuAAC reaction is typically catalyzed by a Cu(I) source, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate. organic-chemistry.org The use of dicopper complexes supported by ligands such as 1,8-naphthyridine (B1210474) has also been explored for catalyzing the CuAAC reaction, suggesting that the naphthyridine core itself can play a role in the catalytic system. acs.org
The general conditions for a CuAAC reaction are presented in the table below, illustrating a typical protocol that could be adapted for a functionalized this compound derivative.
| Parameter | Condition | Reference |
| Catalyst | CuSO₄ (with a reducing agent like sodium ascorbate) or a Cu(I) salt | organic-chemistry.org |
| Solvent | Aqueous solutions, organic solvents (e.g., CH₃CN, DMF), or mixtures | organic-chemistry.org |
| Temperature | Room temperature to mild heating | organic-chemistry.org |
| Reactants | Terminal alkyne and an organic azide | organic-chemistry.org |
This powerful conjugation chemistry opens up extensive possibilities for the application of this compound derivatives in various scientific fields.
Conclusion
Summary of Key Findings
7-Bromo-3-chloro-1,6-naphthyridine is a halogenated heterocyclic compound built upon the 1,6-naphthyridine (B1220473) scaffold, a core structure of increasing importance in medicinal chemistry. While its fundamental chemical properties can be inferred from its structure, a detailed, experimentally validated profile, including specific synthetic routes and spectroscopic data, remains conspicuously absent from the public scientific literature. Its value lies in its potential as a versatile synthetic intermediate, offering two distinct reactive sites for building molecular complexity.
Future Research Directions
The lack of published data on this compound highlights a gap in the chemical literature. Future research should focus on developing and publishing a robust and scalable synthesis for this compound. Following this, a thorough investigation of its reactivity, particularly the regioselectivity of its chemical transformations, would be highly valuable. Ultimately, the synthesis of novel derivatives and their evaluation in medicinal chemistry and materials science applications will be necessary to unlock the full potential of this elusive building block.
Advanced Spectroscopic and Structural Elucidation of 1,6 Naphthyridine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 7-Bromo-3-chloro-1,6-naphthyridine, both ¹H and ¹³C NMR would provide crucial information for structural confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals in the aromatic region, corresponding to the four protons on the naphthyridine core. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.
The proton at the C2 position is anticipated to be the most downfield-shifted proton due to its proximity to the nitrogen at position 1 and the chloro group at position 3. The proton at C4 will also be shifted downfield, influenced by the adjacent nitrogen at position 1 and the chloro group. The proton at C5 is expected to be influenced by the adjacent nitrogen at position 6 and the bromo group at position 7. The proton at C8 will be affected by the peri-relationship to the nitrogen at position 1 and the adjacent bromo group.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.2 | Singlet | - |
| H-4 | 8.2 - 8.6 | Singlet | - |
| H-5 | 8.5 - 8.9 | Doublet | 8.0 - 9.0 |
| H-8 | 7.8 - 8.2 | Doublet | 8.0 - 9.0 |
Note: These are predicted values and may vary in experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum of this compound is expected to show eight distinct signals for the eight carbon atoms of the naphthyridine ring system. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the halogen substituents.
The carbons directly bonded to the nitrogen atoms (C2, C5, C7, C8a) and the halogen atoms (C3, C7) will exhibit the most significant downfield shifts. The remaining carbon atoms will resonate at higher fields.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 135 - 140 |
| C-4 | 120 - 125 |
| C-4a | 145 - 150 |
| C-5 | 155 - 160 |
| C-7 | 115 - 120 |
| C-8 | 125 - 130 |
| C-8a | 140 - 145 |
Note: These are predicted values and may vary in experimental conditions.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Studies
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups and vibrational modes within a molecule. For this compound, the FT-IR spectrum would be characterized by several key absorption bands.
Predicted FT-IR Data for this compound:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C/C=N Ring Stretch | 1400 - 1600 |
| C-Cl Stretch | 800 - 600 |
| C-Br Stretch | 700 - 500 |
Note: These are predicted values and may vary in experimental conditions.
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* and n→π* transitions within the aromatic system. The presence of halogen substituents and nitrogen atoms can cause shifts in the absorption maxima compared to the parent naphthyridine. Information on the emission (fluorescence) properties would require experimental measurement and is not readily predictable.
Mass Spectrometry Techniques for Molecular Characterization
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound. This technique is sensitive enough to distinguish between isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), which would result in a characteristic isotopic pattern in the mass spectrum. The calculated monoisotopic mass for C₈H₄⁷⁹Br³⁵ClN₂ is 241.9352. The experimental HRMS data would be expected to be very close to this value, confirming the elemental composition.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique that is particularly useful for the analysis of biomolecules and large organic molecules that are prone to fragmentation with other ionization methods. In a typical MALDI experiment, the analyte is co-crystallized with a matrix material that absorbs the laser energy, facilitating the desorption and ionization of the analyte with minimal fragmentation.
For this compound, one would anticipate observing a prominent molecular ion peak due to the soft nature of the MALDI technique. Key fragmentation pathways would likely involve the cleavage of the carbon-halogen bonds, leading to the loss of bromine and chlorine radicals. The relative abundance of the resulting fragment ions would depend on the respective bond dissociation energies.
Table 1: Predicted Key Mass Spectrometric Fragments for this compound
| Fragment Description | Predicted m/z |
| [M]+ (Molecular Ion) | 242.9 |
| [M-Cl]+ | 208.0 |
| [M-Br]+ | 164.0 |
| [M-Cl-HCN]+ | 181.0 |
| [M-Br-HCN]+ | 137.0 |
Note: The m/z values are calculated based on the most abundant isotopes.
X-ray Crystallography for Three-Dimensional Structural Analysis
Although a specific crystal structure for this compound has not been reported, analysis of related halogenated heterocyclic compounds allows for a detailed prediction of its molecular geometry. The 1,6-naphthyridine (B1220473) core is a planar bicyclic system. The introduction of bromine and chlorine atoms at the 7- and 3-positions, respectively, is expected to have a minimal effect on the planarity of the naphthyridine ring itself.
Crystal structures of similar halogenated azaaromatic compounds reveal that the carbon-halogen bond lengths will be within the expected ranges for C-Br and C-Cl bonds on an aromatic ring. The planarity of the fused ring system will be a dominant feature, influencing how the molecules pack in the solid state.
The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions. For this compound, several types of non-covalent interactions are anticipated to play a role in the crystal packing.
Hydrogen Bonding: While the parent 1,6-naphthyridine does not have classical hydrogen bond donors, the nitrogen atoms in the ring system can act as hydrogen bond acceptors. In the presence of suitable donor molecules (e.g., solvent molecules), weak C-H···N hydrogen bonds may be observed.
π-π Stacking: The planar aromatic nature of the 1,6-naphthyridine scaffold makes it highly susceptible to π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, are a significant driving force in the crystal packing of many aromatic compounds.
Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of this compound, both the bromine and chlorine atoms can participate in halogen bonding. These can include interactions with the nitrogen atoms of neighboring molecules (N···Br or N···Cl) or with the π-system of an adjacent ring. The strength of these interactions is influenced by the electron-withdrawing nature of the aromatic ring. researchgate.net
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor |
| Hydrogen Bonding | C-H | N |
| π-π Stacking | Naphthyridine Ring | Naphthyridine Ring |
| Halogen Bonding | C-Br / C-Cl | N / π-system |
| Halogen-Halogen | C-Br / C-Cl | C-Br / C-Cl |
The 1,6-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. nih.gov X-ray crystallography of protein-ligand complexes is a powerful tool in drug discovery, providing a detailed map of the interactions between a small molecule inhibitor and its protein target.
While there are no publically available co-crystal structures of this compound with a protein target, related naphthyridine derivatives have been successfully co-crystallized with various enzymes. For instance, derivatives of the isomeric 1,5-naphthyridine (B1222797) have been co-crystallized with the transforming growth factor-beta type I receptor (ALK5), revealing the key binding interactions within the active site. nih.gov A search of the Protein Data Bank (PDB) reveals several crystal structures of 1,6-naphthyridin-2(1H)-ones complexed with proteins such as the Human Angiotensin II Receptor and the Human Glycine Receptor alpha-3. nih.gov
These studies demonstrate that the 1,6-naphthyridine core can be effectively accommodated within the binding pockets of proteins. The nitrogen atoms of the naphthyridine ring often participate in hydrogen bonding with amino acid residues, while the planar ring system can engage in π-π stacking and hydrophobic interactions. The halogen substituents on a compound like this compound could potentially form specific halogen bonds with backbone carbonyls or other nucleophilic residues in a protein's active site, thereby enhancing binding affinity and selectivity.
Table 3: Examples of Protein-Ligand Co-crystallization with Naphthyridine Scaffolds
| Naphthyridine Derivative | Protein Target | PDB ID |
| 1,6-Naphthyridin-2(1H)-one derivative | Human Angiotensin II Receptor | 4YAY |
| 1,6-Naphthyridin-2(1H)-one derivative | Human Glycine Receptor alpha-3 | 5VDH |
| 1,5-Naphthyridine derivative | Transforming growth factor-beta type I receptor (ALK5) | Not specified in abstract |
Computational Modeling and Theoretical Investigations of 1,6 Naphthyridine Electronic Structure
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of a molecule's electronic structure and ground-state properties with a favorable balance of accuracy and computational cost. For 7-Bromo-3-chloro-1,6-naphthyridine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be the first step in its theoretical characterization. researchgate.net
These calculations would yield the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic effects of the bromine and chlorine substituents on the 1,6-naphthyridine (B1220473) core. Furthermore, DFT is used to compute a range of electronic properties, including the total energy, dipole moment, and the distribution of electron density. The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Hypothetical Value | Significance |
| Total Energy | -X Hartrees | A measure of the molecule's stability. |
| Dipole Moment | Y Debye | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Bond Length (C-Br) | ~1.90 Å | Reflects the influence of the aromatic system on the carbon-bromine bond. |
| Bond Length (C-Cl) | ~1.74 Å | Reflects the influence of the aromatic system on the carbon-chlorine bond. |
Note: The values in this table are illustrative and represent typical ranges for such properties. Actual values would be determined by specific DFT calculations.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis
To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most common method. scirp.org TD-DFT calculations are used to predict the electronic absorption spectrum, providing information about the energies of vertical electronic transitions from the ground state to various excited states. nih.gov
For each transition, TD-DFT provides the excitation energy (often expressed in electronvolts, eV, or as a wavelength in nanometers, nm) and the oscillator strength, which is a measure of the transition's intensity. scirp.org This allows for a theoretical prediction of the UV-Vis absorption spectrum. The analysis of the molecular orbitals involved in these transitions (e.g., from the Highest Occupied Molecular Orbital to the Lowest Unoccupied Molecular Orbital) reveals the nature of the electronic excitations, such as n→π* or π→π* transitions. Such analyses have been performed on various naphthyridine derivatives to understand their spectroscopic properties. ias.ac.inias.ac.in
Molecular Orbital Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that most readily accepts an electron, indicating its capacity as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily polarized. researchgate.net For this compound, the electron-withdrawing nature of the bromine and chlorine atoms would be expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted 1,6-naphthyridine. The precise effect on the HOMO-LUMO gap would depend on the interplay of inductive and resonance effects.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Hypothetical Energy (eV) | Significance |
| HOMO | -6.5 eV | Indicates the molecule's ionization potential and electron-donating capability. |
| LUMO | -1.8 eV | Relates to the molecule's electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap | 4.7 eV | A key indicator of chemical reactivity and kinetic stability. |
Note: These energy values are illustrative examples. Actual values are dependent on the computational method and basis set used.
Prediction of Photophysical Properties (e.g., Solvatochromism, Dipole Moments, First-Order Hyperpolarizability)
Computational methods can also predict various photophysical properties. Solvatochromism, the change in a substance's color with the polarity of the solvent, can be modeled by performing TD-DFT calculations within a Polarizable Continuum Model (PCM), which simulates the solvent environment. researchgate.net By calculating the absorption spectra in solvents of different dielectric constants, one can predict whether the compound will exhibit a red shift (bathochromism) or a blue shift (hypsochromism) with increasing solvent polarity. This behavior is linked to changes in the dipole moment upon electronic excitation.
The dipole moments of both the ground and excited states can be calculated, and a significant difference between them often leads to pronounced solvatochromic effects. rsc.org Furthermore, computational methods can estimate the first-order hyperpolarizability (β), a measure of a molecule's nonlinear optical (NLO) response. nih.gov Molecules with large β values are of interest for applications in optoelectronics. For 1,6-naphthyridine derivatives, these properties are influenced by the nature and position of substituents on the aromatic core. nih.gov
In Silico Predictions of Molecular Interactions and Pharmacokinetic Profiles (excluding specific human clinical data)
In the context of medicinal chemistry, computational tools are invaluable for predicting a molecule's potential as a drug candidate. In silico methods can forecast various Absorption, Distribution, Metabolism, and Excretion (ADME) properties. globalhealthsciencegroup.com For this compound, these predictions would provide a preliminary assessment of its drug-likeness.
Parameters such as lipophilicity (logP), aqueous solubility (logS), gastrointestinal absorption, and blood-brain barrier permeability can be estimated using quantitative structure-activity relationship (QSAR) models and other predictive algorithms. frontiersin.orgnih.gov These models are built on large datasets of experimentally determined properties of diverse molecules. Additionally, potential interactions with key metabolic enzymes, such as cytochrome P450 isoforms, can be flagged. frontiersin.org These predictions help in prioritizing compounds for further experimental investigation in drug discovery pipelines.
Table 3: Hypothetical In Silico ADME Profile for this compound
| Property | Predicted Value/Classification | Significance in Drug Discovery |
| Lipophilicity (logP) | 2.5 - 3.5 | Influences absorption, distribution, and metabolism. |
| Aqueous Solubility (logS) | Moderately Soluble | Affects formulation and bioavailability. |
| Gastrointestinal Absorption | High | Indicates potential for oral administration. |
| Blood-Brain Barrier Permeation | Low | Suggests limited central nervous system effects. |
| Cytochrome P450 Inhibition | Potential inhibitor of specific isoforms | Indicates potential for drug-drug interactions. |
Note: These predictions are based on general models and serve as an initial screening. Experimental validation is necessary.
Research Applications of 1,6 Naphthyridine Derivatives
Materials Science Research Applications
In the realm of materials science, 1,6-naphthyridine (B1220473) derivatives are being explored for their potential in advanced electronic and optical technologies. Their rigid, planar structure and tunable electronic properties make them suitable candidates for a variety of applications, from lighting to data storage.
Organic Light-Emitting Diodes (OLEDs) Component Research
Derivatives of 1,6-naphthyridine are actively being researched as components in Organic Light-Emitting Diodes (OLEDs), particularly as emitters that exhibit thermally activated delayed fluorescence (TADF). The TADF mechanism allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLED devices.
Researchers have designed and synthesized various 1,6-naphthyridine-based TADF emitters. For instance, by combining a 1,6-naphthyridine acceptor core with donor units like acridine (B1665455), new emitters have been developed. aps.org These molecules can exhibit small energy gaps between their lowest singlet (S1) and triplet (T1) states, a key requirement for efficient TADF.
Studies have shown that OLEDs incorporating these naphthyridine-based emitters can achieve high external quantum efficiencies (EQEs). For example, a device using an emitter with a naphthyridine acceptor and an acridine donor (ND-AC) demonstrated a maximum EQE of 16.8% in a doped device and 12.0% in a non-doped device. aps.org Other research on 1,8-naphthyridine (B1210474) derivatives has reported blue OLEDs with EQEs reaching up to 20.9%. nih.gov The performance of these OLEDs is highly dependent on the molecular design of the emitter and the host material used.
| Naphthyridine Derivative Type | Application/Role | Key Performance Metric | Reference |
|---|---|---|---|
| 1,6-Naphthyridine-Acridine (ND-AC) | TADF Emitter in OLEDs | Max. EQE: 16.8% (doped), 12.0% (non-doped) | aps.org |
| 1,8-Naphthyridine-Carbazole (tBuCz-ND) | Blue TADF Emitter | Max. EQE: 20.9% | nih.gov |
| 1,5-Naphthyridine-Phenoxazine/Phenothiazine | TADF Emitter | Max. EQE: up to 29.9% | nih.gov |
| Oligonaphthyridines | Emitter/Electron-Transport Material | Max. Brightness: 250-400 cd/m²; Max. Current Efficiency: 1.2 cd/A | rsc.orgrsc.org |
Semiconductor Doping Studies
The electronic properties of 1,6-naphthyridine derivatives make them interesting candidates for research in organic semiconductors. Specifically, derivatives of the isomeric 1,5-naphthyridine (B1222797) have been synthesized and characterized as n-type (electron-transporting) organic semiconductors. nih.gov
In one study, novel n-type small molecules based on 1,5-naphthyridine-2,6-dione (NTD) were created. nih.gov By incorporating different aromatic bridging groups and an electron-withdrawing dicyanovinyl terminal unit, researchers could precisely control the electrical properties. One such derivative, NTDT-DCV, exhibited an electron mobility of up to 0.14 cm²/V·s in organic thin-film transistors (OFETs). nih.gov This performance was attributed to its planar structure and well-ordered thin-film morphology. nih.gov
Furthermore, the concept of molecular doping, which is crucial for tuning the performance of semiconductor devices, has been explored. asianpubs.org While much of the research has focused on p-type doping, the development of stable n-type dopants is an active area of investigation. asianpubs.org The ability to functionalize the naphthyridine core allows for the systematic tuning of energy levels, which is essential for creating efficient charge-transfer interfaces with dopants. nih.gov This research is pivotal for developing advanced organic electronic devices like OFETs and complementary circuits. asianpubs.orgdntb.gov.ua
Nanomaterials Synthesis and Functionalization
The intersection of 1,6-naphthyridine chemistry and nanotechnology is an emerging area of research. One significant application is the use of nanomaterials as catalysts in the synthesis of naphthyridine derivatives. For example, a multicomponent reaction to produce 1,8-naphthyridine derivatives with high efficiency has been reported using a reusable magnetic nanoparticle catalyst (SiO₂/Fe₃O₄). youtube.com This approach aligns with the principles of green chemistry by allowing for easy separation and recycling of the catalyst.
In another aspect, 1,6-naphthyridine derivatives are being investigated for their ability to functionalize and protect material surfaces. A study demonstrated that certain synthesized 1,6-naphthyridine derivatives can act as effective corrosion inhibitors for 316L stainless steel in acidic environments. rsc.org Scanning electron microscopy (SEM) analysis revealed that these inhibitor molecules adsorb onto the steel surface, forming a protective layer that mitigates corrosion. rsc.org The derivative (E)-5,7-diamino-4-(3-chlorostyryl)-2-(dicyanomethyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile (NP2) showed a maximum inhibition efficiency of 83.7% at a concentration of 40 ppm. rsc.org
Nonlinear Optics Applications
Nonlinear optical (NLO) materials are essential for technologies like optical switching and data storage. nih.govresearchgate.net The unique electronic structure of naphthyridine derivatives, characterized by push-pull systems where electron-donating and electron-withdrawing groups are attached to the conjugated core, makes them promising candidates for NLO applications.
Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the NLO properties of novel 2,7-naphthyridine (B1199556) derivatives. researchgate.net These studies calculate parameters such as the first-order hyperpolarizability (β), which is a measure of a molecule's NLO response. Research has shown that by extending the substitution on the naphthyridine core, the energy gap of the molecule can be reduced, leading to higher NLO responses. researchgate.net The solvent environment can also be used to tune the NLO properties, offering a pathway to optimize these materials for specific applications. nih.govresearchgate.net
Fluorescent Probes and Labels in Chemical Biology
The inherent fluorescence of many naphthyridine derivatives has led to their investigation as probes and labels for biological imaging. rsc.org Their rigid structure and extended π-conjugation can result in high quantum yields and excellent photostability.
Researchers have developed near-infrared (NIR) fluorescent probes based on naphthyridine derivatives for imaging nucleic acids within mitochondria. rsc.org These probes exhibit an "off-on" fluorescence response, meaning their fluorescence intensity increases dramatically upon binding to DNA or RNA. rsc.org One such probe showed a 143-fold enhancement in fluorescence when interacting with DNA. rsc.org These probes are valuable tools for studying mitochondrial genetics and may aid in the early screening of related diseases. rsc.org
Additionally, 1,6-naphthyridin-7(6H)-ones have been synthesized and shown to possess powerful fluorescence properties, including large Stokes shifts and high quantum yields, making them suitable for biological applications.
Biological and Medicinal Chemistry Research Applications
The 1,6-naphthyridine scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds. nih.gov This has spurred extensive research into synthesizing and evaluating new derivatives for various therapeutic targets, excluding clinical trial data and dosage information.
1,6-Naphthyridine derivatives have demonstrated a wide range of pharmacological activities in preclinical research, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.
Anticancer Research: A significant area of focus is the development of 1,6-naphthyridine derivatives as anticancer agents. For example, a novel series of 1,6-naphthyridine-2-one derivatives were designed and synthesized as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in the development of colorectal and hepatocellular carcinoma. One of the lead compounds, 19g , demonstrated excellent kinase selectivity and significant cytotoxic effects against various colorectal cancer cell lines. In a xenograft mouse model, this compound induced substantial tumor inhibition.
Enzyme Inhibition Research: Other research has focused on benzo[b]naphthyridine derivatives as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme targeted in the treatment of neurodegenerative diseases. mdpi.com In one study, the derivative 5g (the 1-(2-(4-fluorophenyl)ethynyl) analog) was found to be a MAO-B inhibitor with an IC₅₀ of 1.35 μM. mdpi.com
The diverse biological activities of 1,6-naphthyridine derivatives are often explored through the synthesis of compound libraries and subsequent screening against various biological targets. nih.govnih.gov Structure-activity relationship (SAR) studies are then conducted to optimize the potency and selectivity of the lead compounds. nih.gov
| Derivative Class | Research Target/Application | Key Finding/Compound | Reference |
|---|---|---|---|
| 1,6-Naphthyridine-2-one derivatives | FGFR4 Inhibition (Colorectal Cancer) | Compound 19g showed significant tumor inhibition in a xenograft model. | |
| Benzo[b]naphthyridine derivatives | MAO-B Inhibition | Compound 5g exhibited an IC₅₀ of 1.35 μM for MAO-B. | mdpi.com |
| 1H-Imidazo[4,5-h]naphthyridin-2(3H)-one | c-Met Kinase Inhibition | Identified as a new class of c-Met kinase inhibitors. | nih.gov |
| General 1,6-Naphthyridines | Broad-spectrum biological activity | Reported activities include anticancer, antimicrobial, anti-inflammatory, and antiviral. |
Enzyme Inhibition Mechanism Investigations
The unique structural framework of 1,6-naphthyridine has made it a valuable scaffold for designing potent and selective enzyme inhibitors. Researchers have successfully developed derivatives that target a range of enzymes implicated in various diseases.
Kinase Inhibition (e.g., CDK8/19, c-Met Kinase)
Cyclin-dependent kinases 8 and 19 (CDK8/19) are key regulators of gene transcription and have been identified as potential oncogenes in certain cancers, such as colorectal and gastric cancer, through their activation of WNT signaling. nih.gov The development of small molecule inhibitors for CDK8/19 is an active area of research. A designed scaffold-hop approach led to the discovery of 2,8-disubstituted-1,6-naphthyridines as potent dual inhibitors of CDK8 and CDK19. nih.govacs.org
Initial compounds in this series, while potent, suffered from metabolic instability. nih.gov However, further optimization, such as the introduction of an N-methyl or NH sultam, improved metabolic stability while retaining high potency. nih.gov It was discovered that these compounds underwent site-specific metabolism by aldehyde oxidase (AO), which could be blocked by introducing an amino group at the C5 position of the 1,6-naphthyridine scaffold. nih.govacs.org This strategic modification led to compounds with improved pharmacokinetic profiles. nih.gov For instance, a 1,6-naphthyridine derivative demonstrated sustained inhibition of STAT1SER727 phosphorylation, a biomarker for CDK8 inhibition, in a human colorectal carcinoma xenograft model following oral administration. nih.govacs.org
The inhibition of CDK8/19 by these compounds can reduce the phosphorylation of STAT1 at the Ser727 position in natural killer (NK) cells, potentially leading to increased expression of granzyme B and perforin, thereby enhancing the tumor-killing activity of these immune cells. google.com
Table 1: Examples of 2,8-disubstituted-1,6-naphthyridine derivatives as CDK8/19 inhibitors
| Compound | Substitution at C-2 | Substitution at C-8 | Key Findings | Reference |
|---|---|---|---|---|
| 4 | Methyl amide | Methylpyrazolylphenyl | Potent CDK8 affinity and inhibition of WNT signaling, but metabolically unstable. | nih.gov |
| 7 & 8 | N-methyl or NH sultam | Methylindazole | Improved metabolic stability while maintaining potency. | nih.gov |
| 51 | Amino group at C5 | Optimized substituents | Blocked AO-mediated metabolism, demonstrated acceptable oral pharmacokinetics and in vivo inhibition of a CDK8 biomarker. | nih.gov |
Monoamine Oxidase B (MAO B) Inhibition
Monoamine oxidase B (MAO-B) is a critical enzyme in the metabolic pathway of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. researchgate.net Research into unconventional chemical scaffolds has identified benzo[b] nih.govnih.govnaphthyridine derivatives as promising MAO-B inhibitors. mdpi.com
A study focused on newly synthesized 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridines and their derivatives. nih.govmdpi.com Among these, certain 1-phenylethynyl derivatives proved to be MAO-B inhibitors with potencies in the low micromolar range. nih.govmdpi.com Notably, the 1-(2-(4-fluorophenyl)ethynyl) analog exhibited an IC50 value of 1.35 μM, which is comparable to the known MAO-B inhibitor pargyline. nih.govmdpi.com The tricyclic scaffold of these compounds shares a shape similarity with β-carboline, found in the MAO-inhibiting alkaloid harmine, suggesting a structural basis for their activity. mdpi.com
Table 2: MAO-B Inhibitory Activity of Benzo[b] nih.govnih.govnaphthyridine Derivatives
| Derivative Class | Example Compound | MAO-B IC50 | Key Findings | Reference |
|---|---|---|---|---|
| 1-Phenylethynyl | 1-(2-(4-fluorophenyl)ethynyl) analog (5g) | 1.35 μM | Potency is close to that of the known inhibitor pargyline. | nih.govmdpi.com |
DNA Gyrase Inhibition Studies
DNA gyrase is a bacterial enzyme essential for DNA replication, making it a well-established target for antibacterial agents. nih.gov While much of the research on naphthyridine-based DNA gyrase inhibitors has focused on the 1,8-naphthyridine scaffold, such as in the case of nalidixic acid, the principles are relevant to the broader naphthyridine class. nih.gov The mechanism of action involves blocking bacterial DNA replication by binding to the DNA gyrase enzyme. nih.gov
Studies on various naphthyridine derivatives have shown that structural modifications can significantly impact antibacterial activity. For example, the introduction of a bromine atom to the naphthyridine skeleton has been shown to enhance antibacterial activity against certain strains. nih.gov Molecular docking and DNA gyrase inhibition assays have confirmed that specific brominated derivatives are highly active, with potency comparable to nalidixic acid. nih.gov One study on 1,8-naphthyridinone derivatives found that brominated compounds were the most potent inhibitors of DNA gyrase, with IC50 values in the range of 1.7–13.2 µg/mL. nih.gov
Topoisomerase I Inhibition Research
Topoisomerase I (Top1) is a vital enzyme that resolves topological issues in DNA during cellular processes, and its inhibition is a key strategy in cancer therapy. nih.gov Dibenzo[c,h] nih.govnih.govnaphthyridines have emerged as a novel class of Top1 inhibitors. nih.govacs.org These compounds were designed by replacing the five-membered cyclopentadienone C-ring of the indenoisoquinoline system, another class of Top1 inhibitors, with a six-membered nitrogen heterocyclic ring. nih.govacs.org
This modification resulted in several dibenzo[c,h] nih.govnih.govnaphthyridine derivatives with potent Top1 inhibitory activity and significant cytotoxicity against various cancer cell lines. nih.govacs.org The effect of different substituents on the 5-position of the 5H-dibenzo[c,h] nih.govnih.govnaphthyridin-6-one core was evaluated. nih.gov Potent Top1-targeting activity was observed with a 2-(N,N-dimethylamino)ethyl group or a 2-(pyrrolidin-1-yl)ethyl substituent at this position. nih.gov In contrast, other substitutions led to a decrease or loss of activity, highlighting the importance of the substituent's nature for effective enzyme inhibition. nih.gov
Modulation of Cellular Signaling Pathways
The ability of 1,6-naphthyridine derivatives to inhibit kinases like CDK8/19 directly translates to the modulation of cellular signaling pathways. nih.govacs.org As previously mentioned, CDK8 is implicated in the activation of WNT signaling, a pathway crucial for embryonic development and often dysregulated in cancer. nih.gov By inhibiting CDK8, 2,8-disubstituted-1,6-naphthyridines can effectively suppress this signaling pathway, as demonstrated in a luciferase reporter assay. nih.govacs.org
Furthermore, the inhibition of CDK8/19 affects the phosphorylation status of key signaling proteins. The reduction in the phosphorylation of STAT1, a component of the JAK-STAT signaling pathway, is a direct consequence of CDK8 inhibition by these compounds. nih.govacs.org This modulation can have downstream effects on gene expression and cellular behavior, including promoting an anti-tumor immune response. google.com The role of reactive oxygen species (ROS) in cell signaling is also relevant, as high levels of oxidative stress can trigger apoptosis in cancer cells, and some heterocyclic compounds, including pyrazole (B372694) derivatives of naphthyridine, have been shown to induce ROS generation. nih.gov
Development of Molecular Probes for Biomolecular Studies
The intrinsic properties of the 1,6-naphthyridine scaffold lend themselves to applications beyond direct therapeutic intervention. Their fluorescent properties, including solvatochromism and high quantum yields, make them suitable for use as molecular probes in biological applications and materials science. rsc.org
Additionally, 1,6-naphthyridine derivatives have been designed as receptors for molecular recognition studies. By incorporating hydrogen-bonding donor groups, these molecules can act as hosts that bind to specific guest molecules. mdpi.com For example, naphthyridine-based receptors have been synthesized to study their association with biotin (B1667282) analogues. mdpi.com Through 1H-NMR titration experiments, the association constants were determined, revealing that enhanced hydrogen bonding and conformational preorganization in the naphthyridine host lead to potent and effective binding of the biotin guest. mdpi.com Such studies are crucial for understanding the principles of molecular recognition, which underpins many biological processes and is fundamental to rational drug design.
Exploration as Antiviral Agents (e.g., Anti-Human Immunodeficiency Virus (HIV) Pharmacophores)
While direct studies on the anti-HIV activity of 7-Bromo-3-chloro-1,6-naphthyridine are not available in the reviewed literature, the broader class of 1,6-naphthyridine derivatives has been investigated as potential antiviral agents. mdpi.comchemicalbook.com Notably, some 8-hydroxy- nih.govresearchgate.netnaphthyridines were identified as potent HIV-1 integrase inhibitors. documentsdelivered.com HIV integrase is a crucial enzyme for viral replication, making it a key target for antiretroviral therapy. The development of analogues of these compounds was pursued to improve their antiviral efficacy and to explore their potential in other therapeutic areas. documentsdelivered.com
Some 1,6-naphthyridine analogues have been evaluated for their ability to inhibit HIV-induced cell death in CEM-SS cells infected with various HIV strains. nih.gov The general pharmacological interest in 1,6-naphthyridines extends to their potential as anti-HIV agents, although this is a less explored area compared to their anticancer applications. mdpi.comchemicalbook.com
Investigations of Antimicrobial Activity
Specific research detailing the antimicrobial properties of this compound is not prominent in the scientific literature. However, the 1,6-naphthyridine scaffold is a known constituent of compounds with antimicrobial activity. mdpi.comchemicalbook.com For instance, certain benzo[h] nih.govresearchgate.netnaphthyridine derivatives have demonstrated good antimicrobial activity when compared against standard antibiotics like ampicillin (B1664943) and streptomycin. researchgate.netnih.gov In some studies, open-chain quinoline (B57606) precursors to benzo[h] nih.govresearchgate.netnaphthyridines showed significant antibacterial activity, while the cyclized derivatives were found to be inactive, indicating that specific structural features are crucial for efficacy. nih.gov The broader family of naphthyridines, particularly the 1,8-naphthyridine isomers, has a well-established history in antimicrobial research, with nalidixic acid being a foundational compound. mdpi.comnih.gov
Studies on Immunomodulatory Activities
There are no specific studies found on the immunomodulatory activities of this compound. However, research on other naphthyridine derivatives has shown immunomodulatory potential. For example, canthin-6-one, a 1,5-naphthyridine derivative, has been shown to reduce the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-12p70 in animal models. nih.gov Furthermore, some 1,8-naphthyridine derivatives have been evaluated for their anti-inflammatory activity through the downregulation of proinflammatory cytokines, suggesting a potential for immunomodulation. bldpharm.com
Research on Anticancer Mechanism of Action (excluding clinical trials)
The anticancer properties of the general 1,6-naphthyridine class are a significant area of research. mdpi.comchemicalbook.com Derivatives have been shown to possess cytotoxic effects against various cancer cell lines. aksci.com While no specific anticancer mechanism for this compound has been documented, the broader class of compounds has been explored for its effects on cell proliferation and transcription factor modulation.
Derivatives of 1,6-naphthyridin-2(1H)-one have been a particular focus of anticancer research. nih.gov For example, a novel family of these derivatives was designed and synthesized as potent and highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma (HCC). nih.gov The representative compound from this series, A34, demonstrated excellent anti-proliferative activities against FGFR4-dependent HCC cell lines. nih.gov Similarly, another series of 1,6-naphthyridine-2-one derivatives were developed as FGFR4 inhibitors for potential use in colorectal cancer, with the lead compound showing significant cytotoxic effects against colorectal cancer cell lines. nih.gov These studies indicate that inhibition of critical cell signaling pathways, such as those mediated by FGFR4, is a key mechanism for the anti-proliferative effects of these compounds.
The following table summarizes the anti-proliferative activity of selected 1,6-naphthyridine derivatives.
Table 1: Anti-proliferative Activity of Selected 1,6-Naphthyridine Derivatives| Compound/Derivative Class | Cancer Type | Target | Observed Effect |
|---|---|---|---|
| 1,6-Naphthyridin-2(1H)-one derivatives (e.g., A34) | Hepatocellular Carcinoma (HCC) | FGFR4 | Potent anti-proliferative activity against FGFR4-dependent cell lines. nih.gov |
| 1,6-Naphthyridine-2-one derivatives (e.g., 19g) | Colorectal Cancer | FGFR4 | Substantial cytotoxic effect against tested colorectal cancer cell lines. nih.gov |
| 5-substituted-8-amino- nih.govresearchgate.netnaphthyridines | Various | Oncogenic kinases | Significant cytotoxicity in a panel of cancer cell lines. documentsdelivered.com |
Direct evidence for transcription factor modulation by this compound is absent from the literature. However, the anticancer mechanisms of related compounds often involve the disruption of signaling pathways that ultimately affect transcription factor activity. For instance, the inhibition of FGFR4 by 1,6-naphthyridine derivatives disrupts the FGF19 signaling pathway. nih.govnih.gov This pathway can influence the activity of various transcription factors involved in cell growth and proliferation. The binding of certain transcription factors to DNA can also be associated with changes in local DNA methylation, a process that is often dysregulated in cancer. 3wpharm.com While not directly studied for 1,6-naphthyridines, this represents a potential area for future investigation into their mechanisms of action.
Investigations into Analgesic, Anti-inflammatory, and Antioxidant Activities
Specific studies on the analgesic, anti-inflammatory, or antioxidant properties of this compound were not identified. However, the broader class of 1,6-naphthyridine derivatives has been reported to possess these activities. mdpi.comchemicalbook.com Some synthesized 1,6-naphthyridines have been evaluated for their in vitro anti-inflammatory and antioxidant efficacies, with some compounds showing excellent anti-inflammatory activity comparable to the standard drug diclofenac (B195802) and noticeable antioxidant activity. ambeed.com Additionally, research into other naphthyridine isomers, such as 1,8-naphthyridines, has yielded compounds with potent anti-inflammatory and analgesic properties.
The following table provides an overview of the investigated bioactivities of the broader 1,6-naphthyridine class.
Table 2: Investigated Biological Activities of 1,6-Naphthyridine Derivatives| Activity | Research Finding |
|---|---|
| Antiviral (Anti-HIV) | Some 8-hydroxy- nih.govresearchgate.netnaphthyridines are potent HIV-1 integrase inhibitors. documentsdelivered.com |
| Antimicrobial | Benzo[h] nih.govresearchgate.netnaphthyridine derivatives show activity against various bacteria. researchgate.netnih.gov |
| Anticancer | Derivatives inhibit cancer cell proliferation through mechanisms like FGFR4 inhibition. nih.govnih.gov |
| Anti-inflammatory | Certain derivatives exhibit significant anti-inflammatory effects. ambeed.com |
| Antioxidant | Some derivatives show notable radical scavenging activity. ambeed.com |
| Analgesic | The broader naphthyridine class includes compounds with analgesic properties. |
Corrosion Inhibition Studies
Recent studies have highlighted the potential of 1,6-naphthyridine derivatives as effective corrosion inhibitors for various metals and alloys in acidic environments. These compounds, characterized by the presence of multiple nitrogen atoms and aromatic rings, can adsorb onto the metal surface, thereby creating a barrier that stifles the corrosion process.
A 2025 study published in the Asian Journal of Chemistry investigated the corrosion inhibition properties of three newly synthesized 1,6-naphthyridine derivatives on 316L stainless steel in a 20% hydrochloric acid (HCl) solution. researchgate.netasianpubs.org The study employed weight loss measurements, potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS) to evaluate the inhibition efficiency of these compounds. researchgate.netasianpubs.org
The derivatives studied were:
(E)-5,7-diamino-2-(dicyanomethyl)-4-styryl-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile (NP1)
(E)-5,7-diamino-4-(3-chlorostyryl)-2-(dicyanomethyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile (NP2)
(E)-5,7-diamino-4-(3-bromostyryl)-2-(dicyanomethyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile (NP3)
The results indicated that all three derivatives acted as mixed-type inhibitors, meaning they suppressed both the anodic and cathodic reactions of the corrosion process. asianpubs.org Among the tested compounds, derivative NP2 exhibited the highest inhibition efficiency of 83.7% at a concentration of 40 ppm. researchgate.netasianpubs.org This superior performance is attributed to the presence of a chlorine atom on the styryl group, which enhances the molecule's ability to adsorb onto the steel surface. asianpubs.org
The adsorption of these inhibitors on the 316L stainless steel surface was found to follow the Langmuir adsorption isotherm. taylorfrancis.com This model suggests the formation of a monolayer of the inhibitor molecules on the metal surface. taylorfrancis.com Scanning electron microscopy (SEM) analysis further confirmed the formation of a protective film by the inhibitors on the steel surface. researchgate.netasianpubs.org
Similarly, a study on N80 steel in 15% HCl demonstrated the effectiveness of 1,8-naphthyridine derivatives as corrosion inhibitors. researchgate.net This research, while not on 1,6-naphthyridine derivatives, provides further evidence for the corrosion inhibition potential of the broader naphthyridine family. researchgate.net The study found that the inhibition efficiency of the tested compounds was influenced by the nature of the substituent groups on the naphthyridine core. researchgate.net
The following interactive data table summarizes the inhibition efficiency of the 1,6-naphthyridine derivatives from the study on 316L stainless steel.
| Compound | Concentration (ppm) | Inhibition Efficiency (%) |
| NP1 | 40 | Not specified in abstract |
| NP2 | 40 | 83.7 |
| NP3 | 40 | Not specified in abstract |
Table 1: Inhibition Efficiency of 1,6-Naphthyridine Derivatives on 316L Stainless Steel in 20% HCl researchgate.netasianpubs.org
The research into naphthyridine derivatives as corrosion inhibitors is a burgeoning field. taylorfrancis.com The ability to synthesize a wide variety of derivatives allows for the fine-tuning of their molecular structure to achieve optimal performance for specific applications. nih.govmdpi.com Further research is needed to explore the full potential of these compounds, including their performance under different environmental conditions and on various metal substrates. taylorfrancis.com
Q & A
Q. How can mixed-methods approaches enhance the study of halogenated naphthyridines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
